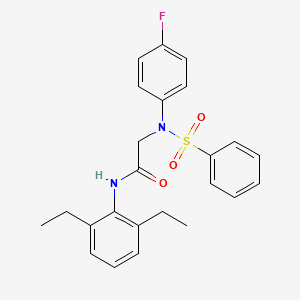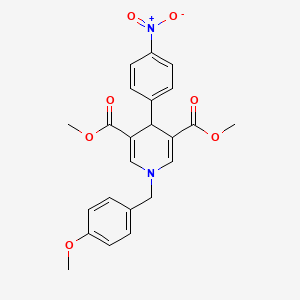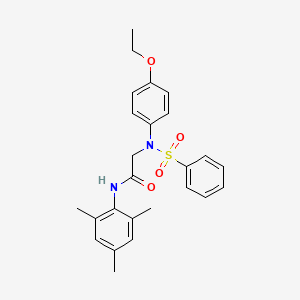
N~1~-2-biphenylyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-2-biphenylyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
N~1~-2-biphenylyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by binding to the bromodomain of BRD4, which prevents it from binding to acetylated histones and other proteins involved in the regulation of gene expression. This leads to the downregulation of genes that are regulated by BRD4, including many oncogenes and pro-inflammatory genes (Shi et al., 2014). The inhibition of BRD4 by this compound has also been shown to lead to the activation of the p53 tumor suppressor pathway, which induces apoptosis in cancer cells (Shi et al., 2014).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo (Shi et al., 2014). It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (Belkina et al., 2013). In addition, it has been shown to have potential therapeutic applications in the treatment of heart disease (Chen et al., 2017) and viral infections (Liu et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-2-biphenylyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is its potency as an inhibitor of BRD4. It has been shown to be more potent than other BRD4 inhibitors, such as JQ1 (Shi et al., 2014). Another advantage is its selectivity for BRD4 over other bromodomain-containing proteins. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
For research include the development of more potent and selective inhibitors of BRD4, the study of the combination of N~1~-2-biphenylyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide with other cancer therapies, and the study of the effects of this compound on other diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-2-biphenylyl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of BRD4, a protein that plays a crucial role in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects (Shi et al., 2014). This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (Belkina et al., 2013). In addition, it has been shown to have potential therapeutic applications in the treatment of heart disease (Chen et al., 2017) and viral infections (Liu et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-28(26,27)24(18-13-11-17(22)12-14-18)15-21(25)23-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRZKZWJMMPCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B3547309.png)
![N-(4-fluorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547316.png)
![2-[(4-bromophenyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B3547317.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3547325.png)
![3-chloro-N-[4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3547331.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3547345.png)
![2-[(3-{[(2-nitrophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3547350.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3547358.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3547362.png)
![4-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3547375.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B3547381.png)
